molecular formula C15H17FO5 B11753451 [(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate

[(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate

Cat. No.: B11753451
M. Wt: 296.29 g/mol
InChI Key: ZMBQOOBVWVHSTK-GFQSEFKGSA-N
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Description

[(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is a white to off-white solid at room temperature and is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the furodioxol ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro group: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Esterification: The final step involves the esterification of the intermediate with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

[(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

[(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

  • [(3aR,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate
  • [(3aR,5R,6S,6aS)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate

Uniqueness

[(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate is unique due to the presence of the fluoro group, which significantly alters its chemical reactivity and biological activity compared to its analogs. This modification enhances its potential as a research tool and therapeutic agent.

Properties

Molecular Formula

C15H17FO5

Molecular Weight

296.29 g/mol

IUPAC Name

[(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate

InChI

InChI=1S/C15H17FO5/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10-12,14H,8H2,1-2H3/t10-,11+,12-,14-/m1/s1

InChI Key

ZMBQOOBVWVHSTK-GFQSEFKGSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)COC(=O)C3=CC=CC=C3)F)C

Canonical SMILES

CC1(OC2C(C(OC2O1)COC(=O)C3=CC=CC=C3)F)C

Origin of Product

United States

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